molecular formula C12H10FNO B6366201 6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine CAS No. 1111112-99-2

6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine

Cat. No.: B6366201
CAS No.: 1111112-99-2
M. Wt: 203.21 g/mol
InChI Key: MYBBHFVTKDMNIU-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 5-fluoro-2-methylphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenylboronic acid and 2-bromopyridine.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 5-fluoro-2-methylphenylboronic acid and 2-bromopyridine in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in a suitable solvent like toluene or ethanol.

    Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 2-position of the pyridine ring. This can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Corresponding ketone or aldehyde derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

    2-Fluoro-5-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a hydroxyl group.

    2-Fluoro-5-methylphenol: Similar in structure but lacks the pyridine ring and contains a hydroxyl group on the phenyl ring.

Uniqueness: 6-(5-Fluoro-2-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group and a fluorinated phenyl group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(5-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-5-6-9(13)7-10(8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBHFVTKDMNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682655
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111112-99-2
Record name 6-(5-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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